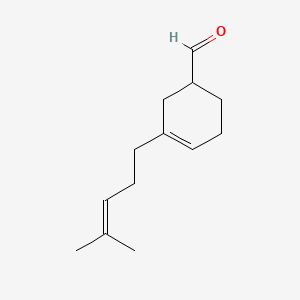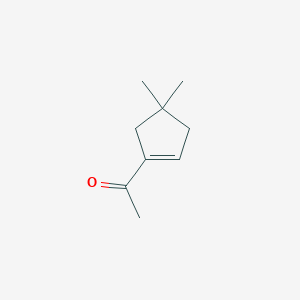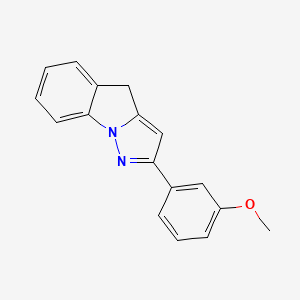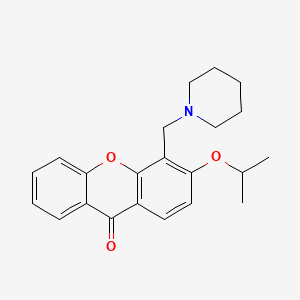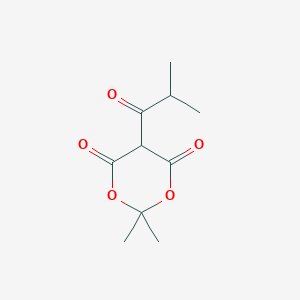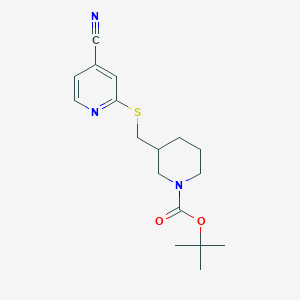
2-Butyl-3-hexylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-3-hexylnaphthalene is an organic compound with the molecular formula C20H28. It belongs to the class of naphthalene derivatives, which are characterized by a fused pair of benzene rings.
Vorbereitungsmethoden
The synthesis of 2-Butyl-3-hexylnaphthalene typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with butyl and hexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-Butyl-3-hexylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce functional groups into the naphthalene ring
Wissenschaftliche Forschungsanwendungen
2-Butyl-3-hexylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-Butyl-3-hexylnaphthalene depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structural similarity to other bioactive naphthalene derivatives suggests potential interactions with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Butyl-3-hexylnaphthalene can be compared with other naphthalene derivatives such as:
- 2-Butyl-3-methylnaphthalene
- 2-Hexyl-3-methylnaphthalene
- 2-Butyl-3-octylnaphthalene
These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical reactivity and applications. The unique combination of butyl and hexyl groups in this compound provides distinct properties that make it valuable for specific research and industrial purposes .
Eigenschaften
CAS-Nummer |
55000-56-1 |
|---|---|
Molekularformel |
C20H28 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
2-butyl-3-hexylnaphthalene |
InChI |
InChI=1S/C20H28/c1-3-5-7-8-12-18-16-20-14-10-9-13-19(20)15-17(18)11-6-4-2/h9-10,13-16H,3-8,11-12H2,1-2H3 |
InChI-Schlüssel |
KIOGLHSMEPYIQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC2=CC=CC=C2C=C1CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



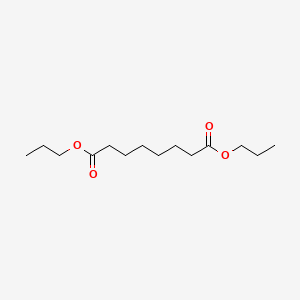

![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
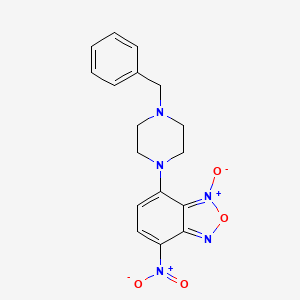
![8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13949104.png)
![2-Ethyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13949105.png)
